molecular formula C21H24N2O2S B3534781 N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide

N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide

Cat. No. B3534781
M. Wt: 368.5 g/mol
InChI Key: UQNMNXHFSRUBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential use in scientific research. CTB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is not fully understood, but it is believed to involve the covalent binding of the phenylthioacetyl group to cysteine residues on target proteins. This results in a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has been shown to have minimal toxicity and does not appear to affect cell viability or proliferation. However, it can interfere with protein trafficking and secretion in some cell types, which may have downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is its selectivity for the Golgi apparatus and endoplasmic reticulum, which allows for specific labeling of these organelles in living cells. N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has limitations in terms of its photostability, which can limit its usefulness for long-term imaging experiments. Additionally, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide may not be suitable for all cell types or experimental conditions.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide. One area of interest is the development of more photostable derivatives of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide that can be used for long-term imaging experiments. Another area of interest is the use of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide as a tool for studying protein-protein interactions and signaling pathways in living cells. Additionally, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide may have potential applications in drug discovery and development, particularly for the development of new therapeutics targeting intracellular trafficking and secretion pathways.

Scientific Research Applications

N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has been extensively studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to the Golgi apparatus and endoplasmic reticulum in living cells, making it a useful tool for studying intracellular trafficking and protein secretion. N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has also been used as a probe for studying the structure and function of membrane proteins, as well as for detecting protein-protein interactions.

properties

IUPAC Name

N-cyclohexyl-2-[(2-phenylsulfanylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-20(15-26-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-16-9-3-1-4-10-16/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMNXHFSRUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.